molecular formula C21H23N5O B6492209 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1326841-49-9

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B6492209
CAS No.: 1326841-49-9
M. Wt: 361.4 g/mol
InChI Key: MHUZTKPJMZYAEL-UHFFFAOYSA-N
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Description

1-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a hybrid molecule featuring a 1,2,3-triazole ring linked to a 4-ethylphenyl group and a piperazine moiety substituted with a phenyl group. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the piperazine scaffold enhances solubility and bioavailability. This compound has been investigated for antiviral activity against monkeypox virus (MPXV) DNA polymerase (DPol), demonstrating superior molecular docking scores (-9.262 kcal/mol) compared to FDA-approved drugs like tecovirimat (-8.634 kcal/mol) and cidofovir (-7.382 kcal/mol) .

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-2-17-8-10-19(11-9-17)26-16-20(22-23-26)21(27)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUZTKPJMZYAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves a multi-step process:

  • Formation of Triazole Ring

    • Starting from a 4-ethylphenylhydrazine derivative, the triazole ring is formed by a cycloaddition reaction with an alkyne, producing 1-(4-ethylphenyl)-1H-1,2,3-triazole.

    • Conditions: Use of a Cu(I) catalyst in a solvent like dimethyl sulfoxide (DMSO).

  • Carbonylation

    • The triazole compound is then treated with carbonyl reagents to introduce the carbonyl group.

    • Conditions: Utilizing reagents like phosgene or triphosgene under controlled temperature and pressure conditions.

  • Formation of Piperazine Derivative

    • The phenylpiperazine is synthesized separately, involving the reaction of phenylhydrazine with ethylene diamine.

    • Conditions: Solvent conditions like ethanol and a reflux setup.

  • Coupling Reaction

    • Finally, the triazole and piperazine intermediates are coupled together using a condensation reaction.

    • Conditions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).

Industrial Production Methods: Scaling up the synthetic process for industrial production would typically involve optimizing the reaction conditions for higher yield and purity, implementing continuous flow reactors, and ensuring safety measures for handling toxic reagents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    • Reaction with oxidizing agents such as potassium permanganate can oxidize the ethyl group to a carboxylic acid derivative.

  • Reduction

    • Reducing agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

  • Substitution

    • Halogenation reactions using reagents like bromine can substitute hydrogen atoms on the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate in acidic conditions.

  • Reducing Agents: Lithium aluminum hydride in dry ether.

  • Halogenation: Bromine in dichloromethane.

Major Products:

  • Oxidation: Corresponding carboxylic acid derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring and a piperazine moiety , which are known for their pharmacological activities. The unique combination of these elements suggests that it may exhibit diverse biological properties, including:

  • Antifungal and antibacterial activities
  • Inhibition of cytochrome P450 enzymes
  • Potential interactions with carbonic anhydrase II

The structure can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}

Antifungal and Antibacterial Properties

Compounds containing triazole moieties are well-documented for their biological activities. Specifically, 1H-1,2,3-triazoles have been shown to inhibit cytochrome P450 enzymes crucial for various metabolic processes in pathogens. Preliminary studies indicate that this compound may exhibit moderate inhibitory effects against certain enzymes like carbonic anhydrase II, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation.

Enzyme Interaction Studies

Interaction studies reveal that 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine binds to various biological targets:

  • Carbonic Anhydrase II : Involved in regulating pH and fluid balance.
  • Cytochrome P450 Enzymes : Important for drug metabolism and synthesis of cholesterol.

Understanding these interactions is critical for elucidating its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Recent studies have shown promising results regarding the biological activities of triazole derivatives. For instance:

  • A study demonstrated that triazoles could effectively inhibit fungal growth by disrupting ergosterol biosynthesis.
  • Another investigation highlighted the role of triazole compounds in modulating enzyme activity linked to cancer progression.

These findings underscore the importance of continuing research into the applications of triazole derivatives like this compound in medicinal chemistry .

Mechanism of Action

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine exerts its effects primarily through its interaction with biological molecules:

Molecular Targets and Pathways:

  • Enzyme Inhibition: : The triazole ring can bind to the active sites of certain enzymes, inhibiting their function.

  • Receptor Binding: : The phenylpiperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.

  • DNA Interaction: : It can intercalate into DNA strands, affecting transcription and replication processes.

Comparison with Similar Compounds

Triazole-Piperazine Hybrids with Antiviral Activity

Compound Name Target Protein Docking Score (kcal/mol) Key Interactions Reference
1-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine MPXV DPol -9.262 Leu631, Arg634, Lys661 (H-bonds)
Gossypetin MPXV DPol -8.640 Leu631, Arg634
Tecovirimat (FDA-approved) MPXV DPol -8.634 N/A

Key Findings :

  • The target compound outperforms tecovirimat in docking affinity, likely due to the triazole-piperazine core enabling stronger interactions with DPol residues.
  • Structural analogs like gossypetin (flavonoid) lack the piperazine moiety, resulting in weaker binding .

Triazole-Piperazine Hybrids in Antibacterial and Anticancer Research

Compound Name Therapeutic Target Activity (IC50/EC50) Key Features Reference
7-(4-(5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (2f, 2g) Bacterial DNA gyrase MIC: 0.25–2 μg/mL Ciprofloxacin-triazole hybrid
1-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd) EGFR kinase (Cancer) IC50: 3.20–5.29 μM Quinoxaline-triazole hybrid

Key Findings :

  • Antibacterial hybrids (e.g., 2f, 2g) retain fluoroquinolone activity but with enhanced bacterial penetration due to the triazole-piperazine linker .
  • Anticancer compound IVd shows moderate activity against HeLa and MCF-7 cells, but its rigid quinoxaline core limits flexibility compared to the piperazine-linked triazole .

Structural and Electronic Comparisons

Compound Name Substituents DFT-Optimized Energy (eV) Crystal Packing Features Reference
(4-Methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone Pentafluorophenyl, CF3 -1,254.9 (trans isomer) π-π stacking, C-F···H interactions
Dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})iron(II) 4-Methylphenyl -1,198.3 (cis isomer) Preferential trans isomer due to NBO/QTAIM data

Key Findings :

  • Fluorinated substituents (e.g., CF3, pentafluorophenyl) enhance stability via hydrophobic interactions but reduce solubility .
  • The target compound’s 4-ethylphenyl group balances lipophilicity and metabolic stability compared to bulkier substituents .

Pharmacokinetic and Blood-Brain Barrier (BBB) Penetration

Compound Name logBB (Brain-to-Blood Ratio) BBB Permeability Therapeutic Application Reference
1-{4-[1-(Decahydronaphthalen-1-yl)-1H-1,2,3-triazol-5-yl]butyl}-4-phenylpiperazine 0.85 High D3R inhibitor (Neurological)
This compound N/A Moderate (predicted) Antiviral

Key Findings :

  • Piperazine-triazole hybrids with aliphatic chains (e.g., decahydronaphthalenyl) exhibit superior BBB penetration due to increased lipophilicity .
  • The target compound’s polar carbonyl group may limit CNS uptake, favoring peripheral antiviral applications .

Biological Activity

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a compound belonging to the triazole class, characterized by its unique structural components that confer diverse biological activities. The presence of the triazole ring and piperazine moiety suggests potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound consists of a triazole ring linked to a carbonyl group and a piperazine structure with a phenyl substitution. The molecular formula is C19H22N4OC_{19}H_{22}N_{4}O, and its synthesis typically involves "Click" chemistry techniques, which facilitate the formation of the triazole ring through 1,3-dipolar cycloaddition reactions.

Antimicrobial Properties

Compounds containing triazole moieties are well-documented for their antimicrobial properties. Preliminary studies indicate that this compound exhibits moderate inhibitory effects against enzymes such as carbonic anhydrase II and cytochrome P450 enzymes. These enzymes play critical roles in various metabolic processes in pathogens, suggesting that this compound may possess potential antifungal and antibacterial activities .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that triazole-containing hybrids exhibited IC50 values as low as 0.43 µM against HCT116 cancer cells, demonstrating their potency compared to established chemotherapeutics .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The triazole ring can bind to active sites on enzymes or receptors, modulating their activities. For example, enzyme inhibition studies suggest that this compound may disrupt cellular processes critical for tumor growth and proliferation .

Comparative Analysis

The following table compares this compound with related compounds based on their structural characteristics and biological activities:

Compound NameStructureNotable Properties
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylContains a methyl group instead of ethylExhibits moderate antifungal activity
4-(triazolyl)benzamideLacks piperazine but retains triazoleKnown for anti-inflammatory properties
5-(substituted phenyl)-1H-1,2,3-triazolesVaries in substituents on phenyl ringsBroad spectrum antifungal activity

Case Studies

A series of case studies have explored the anticancer effects of triazole derivatives. For instance:

  • Study on HCT116 Cells : A derivative similar to this compound exhibited significant cytotoxicity with an IC50 value of 0.43 µM. This compound induced apoptosis and inhibited cell migration through modulation of key signaling pathways .

Q & A

Q. Methodological approach :

  • Molecular docking : Use programs like AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., PARP-1/2, kinases) based on the compound’s triazole-piperazine scaffold .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
  • MD simulations : Assess conformational stability in aqueous or lipid bilayer environments to optimize pharmacokinetics .
    Data integration : Cross-validate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regioselectivity of the triazole ring and piperazine substitution patterns (e.g., δ 7.32–7.96 ppm for aromatic protons) .
  • FTIR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₂N₅O₂) .
  • X-ray crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .

Advanced: How can researchers address discrepancies in biological activity data across different experimental models?

Q. Strategies :

  • Dose-response standardization : Normalize assays (e.g., MTT vs. ATP-luminescence) using positive controls like cisplatin or doxorubicin .
  • Cell line validation : Confirm genetic stability (e.g., BRCA1/2 status for PARP inhibitor studies) and culture conditions (e.g., hypoxia effects) .
  • Pharmacokinetic profiling : Compare in vitro IC₅₀ with in vivo bioavailability data to adjust dosing regimens .
    Case example : Inconsistent cytotoxicity in BRCA-deficient vs. wild-type cells may require re-evaluation of compound permeability or efflux pump activity .

Basic: What are the optimal storage conditions to maintain the compound’s stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis of the carbonyl group .
  • Long-term stability : Monitor via periodic HPLC analysis (e.g., 95% purity threshold over 6 months) .

Advanced: What strategies enhance the selectivity of this compound for CNS targets while minimizing off-effects?

  • Bioisosteric replacement : Substitute the 4-ethylphenyl group with fluorinated analogs (e.g., 4-fluorobenzyl) to improve blood-brain barrier penetration .
  • Prodrug design : Introduce ester moieties (e.g., ethyl carboxylate) for passive diffusion, followed by enzymatic activation in neural tissue .
  • Receptor subtype profiling : Screen against GPCR panels (e.g., 5-HT₁A, D₂) to identify off-target binding and refine substituents .

Basic: How can researchers troubleshoot low yields during the final coupling step?

  • Catalyst optimization : Increase Cu(I) loading (0.3–0.5 equiv.) or switch to Ru-based catalysts for sterically hindered intermediates .
  • Solvent selection : Replace DCM with THF or DMF to enhance solubility of aromatic intermediates .
  • Protecting groups : Temporarily protect reactive sites (e.g., piperazine N-H with Boc groups) to prevent side reactions .

Advanced: What in vivo models are suitable for evaluating the compound’s efficacy in neurodegenerative diseases?

  • Rodent models :
    • 6-OHDA-lesioned rats for Parkinson’s disease (assess dopamine receptor modulation) .
    • Scopolamine-induced amnesia mice for cognitive enhancement studies .
  • Biomarker analysis : Quantify neuroinflammatory markers (e.g., TNF-α, IL-6) via ELISA post-administration .
  • Dosing : Use osmotic pumps for continuous delivery (e.g., 10 mg/kg/day for 14 days) to mimic chronic treatment .

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